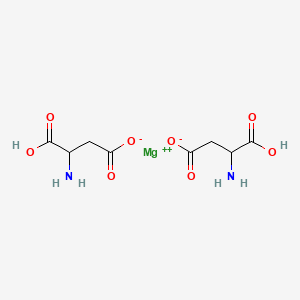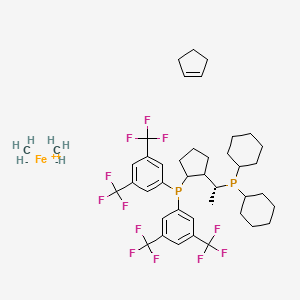
Magnesium 3-amino-4-hydroxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium 3-amino-4-hydroxy-4-oxobutanoate is a magnesium salt of a dicarboxylic amino acid. This compound is known for its role in various biological and chemical processes. It is often used as a mineral supplement and has applications in the manufacturing of cosmetics and household products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 3-amino-4-hydroxy-4-oxobutanoate typically involves the reaction of magnesium ions with the corresponding amino acid derivative. One common method is the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This process involves the use of sodium ethoxide in ethanol to convert the amino acid derivative into its enolate ion, which then reacts with magnesium ions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, involving controlled reaction environments and purification steps to isolate the final product.
化学反応の分析
Types of Reactions
Magnesium 3-amino-4-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.
科学的研究の応用
Magnesium 3-amino-4-hydroxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in enzyme functions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, including its use as a mineral supplement to address magnesium deficiencies.
Industry: The compound is used in the production of cosmetics and household products due to its beneficial properties
作用機序
The mechanism of action of Magnesium 3-amino-4-hydroxy-4-oxobutanoate involves its interaction with molecular targets and pathways in biological systems. The compound acts by binding to specific enzymes and receptors, influencing various metabolic processes. For example, it may interact with nicotinic receptors at the neuromuscular junction, affecting muscle relaxation and contraction .
類似化合物との比較
Similar Compounds
Magnesium aspartate: Another magnesium salt of a dicarboxylic amino acid, used as a mineral supplement.
Magnesium citrate: A magnesium salt of citric acid, known for its high bioavailability and use in dietary supplements.
Magnesium oxide: A common form of magnesium used in supplements, though with lower bioavailability compared to organic magnesium salts.
Uniqueness
Magnesium 3-amino-4-hydroxy-4-oxobutanoate is unique due to its specific structure and properties, which confer higher water solubility and bioavailability compared to other magnesium salts. This makes it particularly effective as a supplement and in various industrial applications .
特性
分子式 |
C8H12MgN2O8 |
|---|---|
分子量 |
288.49 g/mol |
IUPAC名 |
magnesium;3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChIキー |
RXMQCXCANMAVIO-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B13400390.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)


![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13400441.png)
![Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)
![2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone](/img/structure/B13400452.png)
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)

